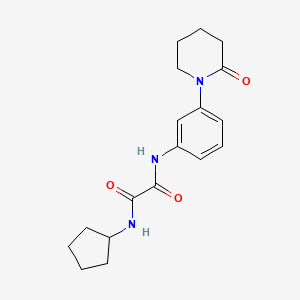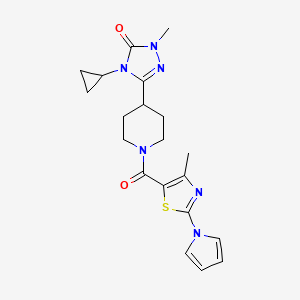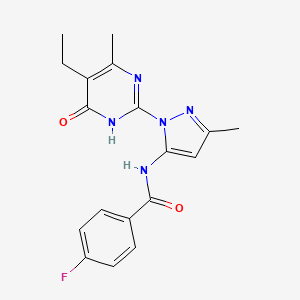
N-cyclopentyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide” is a chemical compound with the molecular formula C15H17N3O3. It has been used in the synthesis of 1-benzylsubstituted derivatives and has been studied for its affinity to GABAergic biotargets .
Synthesis Analysis
The synthesis of 1-benzylsubstituted derivatives of N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide was achieved by alkylation of N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene in a dimethylformamide environment with an excess of potassium carbonate at a temperature of 70-80°C .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the alkylation of N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Applications
The synthesis and evaluation of 1-benzylsubstituted derivatives of N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide were explored for their affinity to GABAergic biotargets, aiming to estimate their anticonvulsant activity using the PTZ-induced seizures model in mice. The results highlighted the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation, despite the synthesized substances not showing significant anticonvulsant activity in the tested models. This study underscores the potential of quinazolinone derivatives in the development of anticonvulsant drugs, emphasizing the importance of the NHCO cyclic fragment for anticonvulsant activity (Wassim El Kayal et al., 2022).
Anticancer and Antimicrobial Applications
Novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were synthesized and evaluated for their in vitro anticancer and antibacterial activities. One compound, in particular, showed significant anticancer activity against non-small cell lung and CNS cancer cell lines, highlighting the therapeutic potential of quinazolinone derivatives in cancer treatment (G. Berest et al., 2011). Additionally, the synthesis and cytotoxic evaluation of quinazolinone-1, 3, 4-oxadiazole derivatives were explored, with some compounds exhibiting remarkable cytotoxic activity against HeLa cell lines, further supporting the role of quinazolinone derivatives in developing anticancer agents (F. Hassanzadeh et al., 2019).
Corrosion Inhibition Applications
The corrosion inhibition capability of quinazolinone derivatives on mild steel in acidic medium was studied, indicating that these compounds exhibit excellent corrosion inhibition efficiency. This research suggests that quinazolinone derivatives could serve as effective corrosion inhibitors, contributing to the protection of metals against corrosion in industrial applications (C. Kumar et al., 2020).
Wirkmechanismus
Target of Action
The primary target of N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide is GABAergic biotargets . These targets play a crucial role in the nervous system as they are involved in inhibitory neurotransmission.
Mode of Action
N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide interacts with its targets by binding to the active sites of GABA receptors and GABA enzymes . This interaction can lead to changes in the function of these targets, potentially influencing the activity of the nervous system.
Biochemical Pathways
Given its affinity for gabaergic biotargets, it is likely that it impacts the gabaergic neurotransmission pathway . This could result in downstream effects on neuronal excitability and neurotransmission.
Result of Action
Based on its target of action, it could potentially influence neuronal activity and neurotransmission
Biochemische Analyse
Biochemical Properties
N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound has been shown to interact with DNA gyrase, an essential enzyme involved in DNA replication and transcription . The interaction between N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide and DNA gyrase is characterized by the inhibition of the enzyme’s activity, which can lead to the suppression of bacterial growth. Additionally, this compound has been found to interact with other biomolecules, such as proteins involved in cell signaling pathways, further highlighting its potential as a therapeutic agent.
Cellular Effects
The effects of N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways and gene expression. For instance, it has been shown to inhibit the activity of DNA gyrase, leading to the disruption of DNA replication and transcription in bacterial cells . This inhibition can result in the suppression of bacterial growth and proliferation. Furthermore, N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide has been found to affect cellular metabolism by altering the expression of genes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide involves its interaction with specific biomolecules, leading to the inhibition of enzyme activity and changes in gene expression. This compound binds to the active site of DNA gyrase, preventing the enzyme from carrying out its function in DNA replication and transcription . The binding interaction is facilitated by the quinazolin-2,4-dione core of the compound, which forms stable complexes with the enzyme. Additionally, N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide has been shown to modulate the activity of other enzymes and proteins involved in cell signaling pathways, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide remains stable under specific conditions, maintaining its inhibitory activity against DNA gyrase . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to the degradation of the compound, resulting in a decrease in its efficacy. Long-term studies in in vitro and in vivo settings have also indicated that the compound can have sustained effects on cellular function, including the suppression of bacterial growth and modulation of gene expression.
Dosage Effects in Animal Models
The effects of N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can effectively inhibit the activity of DNA gyrase and suppress bacterial growth without causing significant adverse effects . Higher doses of N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide have been associated with toxic effects, including damage to liver and kidney tissues. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects while maximizing the compound’s efficacy.
Metabolic Pathways
N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit the activity of DNA gyrase, which plays a crucial role in DNA replication and transcription . Additionally, N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. These interactions highlight the compound’s potential as a therapeutic agent for targeting specific metabolic processes.
Transport and Distribution
The transport and distribution of N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. Studies have shown that the compound can be efficiently transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide can interact with specific binding proteins that facilitate its localization and accumulation in certain cellular compartments. These interactions are essential for the compound’s biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide plays a crucial role in its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with DNA gyrase and other nuclear proteins involved in DNA replication and transcription . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Additionally, N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide can also be found in other subcellular compartments, such as the cytoplasm, where it may interact with proteins involved in cell signaling pathways and metabolic processes.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-13(16-10-5-1-2-6-10)9-18-14(20)11-7-3-4-8-12(11)17-15(18)21/h3-4,7-8,10H,1-2,5-6,9H2,(H,16,19)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAWMJVYKPCUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2633040.png)
![(E)-N-benzyl-3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide](/img/structure/B2633041.png)


![4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2633048.png)


![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2633052.png)
![5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B2633054.png)
![8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid](/img/structure/B2633057.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether](/img/structure/B2633060.png)


